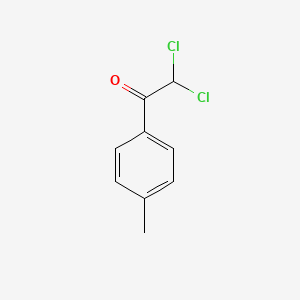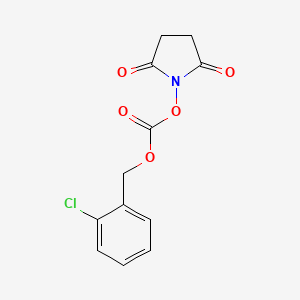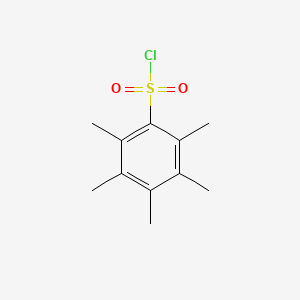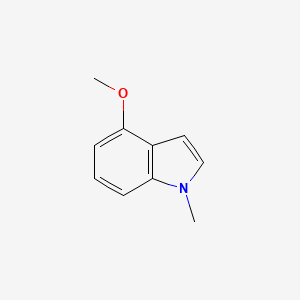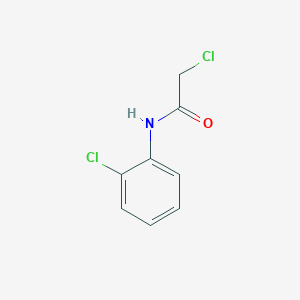
2-Chloro-N-(2-chlorophenyl)acetamide
Descripción general
Descripción
2-Chloro-N-(2-chlorophenyl)acetamide is a chemical compound with the molecular formula C8H7Cl2NO . It has a molecular weight of 204.06 . The compound is white to yellow in solid form .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-(2-chlorophenyl)acetamide is 1S/C8H7Cl2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) . The compound’s structure shows the presence of N-H…O hydrogen bonds between the molecules .Physical And Chemical Properties Analysis
2-Chloro-N-(2-chlorophenyl)acetamide is a white to yellow solid . The compound’s InChI key is OPZKPLRTPWUXRN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
- A study conducted by Saravanan et al. (2016) focused on the structural aspects of a similar compound, revealing that the chlorophenyl ring is oriented at a small angle with respect to the thiazole ring, indicating potential for diverse molecular interactions due to this structural arrangement Saravanan, K., Priya, K., Anand, S., Kabilan, S., & Selvanayagam, S. (2016).
Therapeutic Efficacy and Antiviral Applications
- Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative of 2-Chloro-N-(2-chlorophenyl)acetamide for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects, indicating its potential as a therapeutic agent Ghosh, J., Swarup, V., Saxena, A., Das, S., Hazra, A., Paira, P., Banerjee, S., Mondal, N. B., & Basu, A. (2008).
Quantum Chemical Calculations and Spectroscopic Analysis
- Research by Choudhary et al. (2014) on dichloro derivatives related to 2-Chloro-N-(2-chlorophenyl)acetamide revealed insights into molecular structural parameters, vibrational frequencies, and thermodynamic properties using density functional theory, highlighting its potential in quantum chemical applications Choudhary, N., Agarwal, P., Gupta, A., & Tandon, P. (2014).
Ligand-Protein Interactions and Photovoltaic Efficiency Modeling
- Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs, including derivatives of 2-Chloro-N-(2-chlorophenyl)acetamide, and performed spectroscopic and quantum mechanical studies. The research also explored ligand-protein interactions, indicating the compound's utility in molecular docking studies and its potential application in dye-sensitized solar cells Mary, Y., Yalcin, G., Mary, Y., Resmi, K. S., Thomas, R., Önkol, T., Kasap, E., & Yildiz, I. (2020).
Propiedades
IUPAC Name |
2-chloro-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKPLRTPWUXRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278603 | |
| Record name | 2-Chloro-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-chlorophenyl)acetamide | |
CAS RN |
3289-76-7 | |
| Record name | 3289-76-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2-chlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


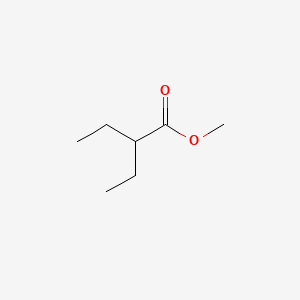
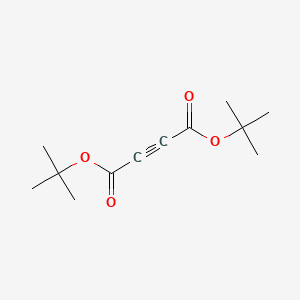
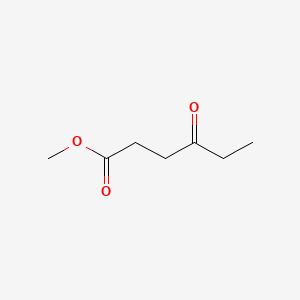
![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)

